Complete Native Sequence vs. Fragment: Thymosin Beta 4 Provides Full Biological Scope Unavailable with TB-500
Thymosin Beta 4 (Tβ4) is a full-length 43-amino acid endogenous peptide with a molecular weight of approximately 4,963 daltons. In contrast, TB-500 is a synthetic heptapeptide corresponding only to residues 17-23 (Ac-LKKTETQ), with a molecular weight of approximately 889 daltons, representing a five-fold difference in size [1]. This structural disparity is not cosmetic; the full Tβ4 sequence encompasses multiple functional domains beyond the actin-binding motif, including those implicated in chemotaxis, angiogenesis, and extracellular matrix modulation. Analytical testing confirms that products labeled as TB-500 sometimes contain the full Tβ4 molecule or mixtures thereof, underscoring the supply chain confusion and the importance of verifying the complete sequence for comprehensive research applications [1].
| Evidence Dimension | Molecular Size and Sequence Completeness |
|---|---|
| Target Compound Data | Thymosin Beta 4: 43 amino acids, ~4,963 Da |
| Comparator Or Baseline | TB-500: 7 amino acids (residues 17-23), ~889 Da |
| Quantified Difference | Tβ4 is 5.58x larger by molecular weight; 6.14x longer by residue count |
| Conditions | Analytical characterization via mass spectrometry and sequence analysis |
Why This Matters
Procuring Tβ4 ensures the full complement of biological activities associated with the native molecule, whereas TB-500 offers only a subset of actin-related functions.
- [1] Vanguard Laboratory. (2026). TB-500 and Thymosin Beta-4 Are Not the Same Molecule: Here's What Testing Reveals. View Source
